molecular formula C10H13BrN2O2 B2475167 Ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate CAS No. 1379881-15-8

Ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate

Cat. No.: B2475167
CAS No.: 1379881-15-8
M. Wt: 273.13
InChI Key: ATXPEYQTEGNFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives. This compound features a bromopyridine moiety attached to an amino acid backbone, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate typically involves the reaction of 2-amino-6-bromopyridine with ethyl 2-bromo-3-oxopropanoate. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction proceeds through nucleophilic substitution, where the amino group of 2-amino-6-bromopyridine attacks the carbonyl carbon of ethyl 2-bromo-3-oxopropanoate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The amino acid backbone allows the compound to mimic natural substrates, facilitating its binding to active sites and modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3-(5-bromopyridin-3-yl)propanoate
  • Ethyl 2-amino-3-(4-bromopyridin-3-yl)propanoate
  • Ethyl 2-amino-3-(3-bromopyridin-3-yl)propanoate

Uniqueness

Ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate is unique due to the position of the bromine atom on the pyridine ring, which can significantly influence its reactivity and binding properties. This positional isomerism allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-2-15-10(14)8(12)5-7-3-4-9(11)13-6-7/h3-4,6,8H,2,5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXPEYQTEGNFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CN=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.